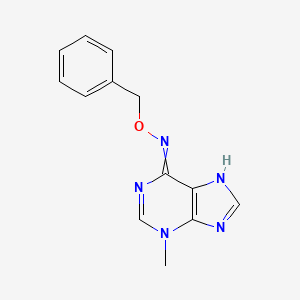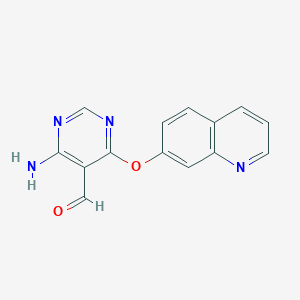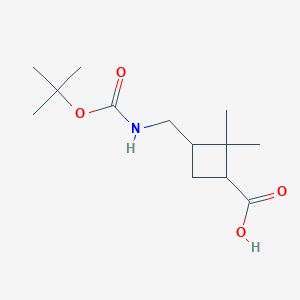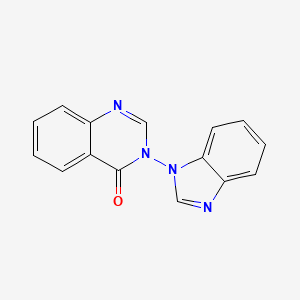
N-(Benzyloxy)-3-methyl-3H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzyloxy)-3-methyl-3H-purin-6-amine: is a synthetic organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The benzyloxy group attached to the purine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)-3-methyl-3H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The purine derivative undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The methylation of the purine ring is achieved using methyl iodide or dimethyl sulfate under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(Benzyloxy)-3-methyl-3H-purin-6-amine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyloxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: De-benzylated purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(Benzyloxy)-3-methyl-3H-purin-6-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is utilized as a probe to study purine metabolism and its role in cellular processes. It can also be used to investigate enzyme-substrate interactions involving purine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents targeting purine-related pathways. Its derivatives may exhibit antiviral, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(Benzyloxy)-3-methyl-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The benzyloxy group enhances its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or interfere with signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
N-(Benzyloxy)benzylimidazoles: These compounds share the benzyloxy group but differ in the core structure, leading to variations in their chemical and biological properties.
N-(Benzyloxycarbonyl)-L-proline: This compound has a similar benzyloxy group but is used primarily as an inhibitor in enzymatic studies.
Uniqueness: N-(Benzyloxy)-3-methyl-3H-purin-6-amine stands out due to its purine core, which is a fundamental component of nucleotides. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.
Propiedades
Número CAS |
76227-28-6 |
|---|---|
Fórmula molecular |
C13H13N5O |
Peso molecular |
255.28 g/mol |
Nombre IUPAC |
3-methyl-N-phenylmethoxy-7H-purin-6-imine |
InChI |
InChI=1S/C13H13N5O/c1-18-9-16-12(11-13(18)15-8-14-11)17-19-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15) |
Clave InChI |
QTVZDBRJGMBSJY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=NOCC2=CC=CC=C2)C3=C1N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)


![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)




![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)




